Cas no 1208074-79-6 (2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide)

2-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound characterized by its trifluoromethyl and methyl substituents on the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety offers versatility for further functionalization. Its well-defined reactivity profile allows for selective modifications, facilitating applications in drug discovery and material science. The compound's stability under various conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial processes.
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide structure
1208074-79-6 structure
商品名:2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
CAS番号:1208074-79-6
MF:C8H8F3NO2S
メガワット:239.214831352234
MDL:MFCD12026248
CID:4577431
PubChem ID:50998099

2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-methyl-3-(trifluoromethyl)benzenesulfonamide
    • 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
    • YLPZPOWHZGYMJC-UHFFFAOYSA-N
    • GS0871
    • AKOS017565809
    • DTXSID801246120
    • SB80972
    • G57119
    • EN300-112528
    • SCHEMBL6193205
    • Z1443585586
    • 1208074-79-6
    • 2-Methyl-3-(trifluoromethyl)benzene sulfonamide
    • MDL: MFCD12026248
    • インチ: 1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)
    • InChIKey: YLPZPOWHZGYMJC-UHFFFAOYSA-N
    • ほほえんだ: C1(S(N)(=O)=O)=CC=CC(C(F)(F)F)=C1C

計算された属性

  • せいみつぶんしりょう: 239.02278416g/mol
  • どういたいしつりょう: 239.02278416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-112528-0.25g
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
1208074-79-6 95.0%
0.25g
$252.0 2025-02-21
Enamine
EN300-112528-2.5g
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
1208074-79-6 95.0%
2.5g
$1147.0 2025-02-21
TRC
B487270-10mg
2-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide
1208074-79-6
10mg
$ 50.00 2022-06-07
Alichem
A013007093-500mg
2-Methyl-3-(trifluoromethyl)benzenesulfonamide
1208074-79-6 97%
500mg
$831.30 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD589382-1g
2-Methyl-3-(trifluoromethyl)benzenesulfonamide
1208074-79-6 97%
1g
¥3773.0 2023-04-05
Enamine
EN300-112528-0.5g
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
1208074-79-6 95.0%
0.5g
$457.0 2025-02-21
Enamine
EN300-112528-0.05g
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
1208074-79-6 95.0%
0.05g
$118.0 2025-02-21
Oakwood
038067-5g
2-Methyl-3-(trifluoromethyl)benzene sulfonamide
1208074-79-6
5g
$1735.00 2023-09-16
Enamine
EN300-112528-10g
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
1208074-79-6 94%
10g
$2638.0 2023-10-26
A2B Chem LLC
AV47554-10g
2-Methyl-3-(trifluoromethyl)benzenesulfonamide
1208074-79-6 94%
10g
$2812.00 2024-04-20

2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide 関連文献

2-methyl-3-(trifluoromethyl)benzene-1-sulfonamideに関する追加情報

Introduction to 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No: 1208074-79-6)

2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 1208074-79-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring, combined with the sulfonamide functional group at the 1-position, contribute to its unique chemical properties and reactivity.

The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore in many drugs, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of fluorine atoms in organic molecules often enhances their metabolic stability, lipophilicity, and binding affinity. In the case of 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide, the trifluoromethyl group not only influences these properties but also plays a crucial role in modulating its biological activity. This compound has been studied for its potential applications in drug discovery, particularly as a lead compound for developing novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in addressing various diseases. The structural diversity of sulfonamides allows for tailored modifications to optimize their pharmacokinetic and pharmacodynamic profiles. 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide exemplifies this trend, with its specific substitution pattern enabling interactions with biological targets that may not be achievable with simpler sulfonamides. Researchers have been exploring its potential in inhibiting enzymes involved in metabolic pathways relevant to inflammation, infection, and cancer.

One of the most compelling aspects of 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide is its role as a building block in synthetic chemistry. The presence of multiple reactive sites—such as the aromatic ring, the methyl group, and the sulfonamide moiety—makes it a versatile intermediate for constructing more complex molecules. This has led to its use in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. The trifluoromethyl group, in particular, is often incorporated into drug molecules to improve their bioavailability and resistance to metabolic degradation.

In terms of biological activity, preliminary studies on 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide have shown promising results in several models. For instance, researchers have investigated its interaction with bacterial enzymes that are involved in pathogenic processes. The sulfonamide group's ability to mimic carboxylate groups allows it to act as a competitive inhibitor, disrupting essential enzymatic reactions. Additionally, the electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity by stabilizing negative charges on transition states during enzymatic catalysis.

The agrochemical sector has also shown interest in this compound due to its potential as an intermediate for developing novel pesticides. Sulfonamides are known for their herbicidal and fungicidal properties, and modifications such as those present in 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide can lead to compounds with improved efficacy against resistant strains of plants or fungi. The trifluoromethyl group's influence on electronic properties may enhance interactions with target enzymes or receptors in pathogens, making it a valuable candidate for further development.

From a synthetic chemistry perspective, 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide serves as an excellent example of how strategic functionalization can yield compounds with tailored properties. The synthesis involves multi-step reactions that showcase modern techniques in organic synthesis, including cross-coupling reactions and palladium-catalyzed transformations. These methods highlight the compound's utility not only as a target molecule but also as a tool for developing new synthetic protocols.

The growing interest in fluorinated compounds underscores their significance in modern drug design. Fluoro substituents can alter physicochemical properties such as solubility, permeability across biological membranes (P-glycoprotein), and metabolic stability. In 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide, these effects are combined with the inherent reactivity of sulfonamides, creating a molecule that is both structurally interesting and biologically relevant. This duality has made it a focal point for researchers seeking to bridge gaps between fundamental organic chemistry and applied medicinal chemistry.

Future directions for research on 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide may include exploring its derivatives through structure-based drug design (SBDD). By computationally modeling its interactions with biological targets, scientists can predict how modifications will affect its activity and selectivity. This approach leverages advances in computational chemistry and molecular modeling to accelerate the discovery process.

In conclusion,2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No: 1208074-79-6) represents an intriguing compound with potential applications across multiple domains including pharmaceuticals and agrochemicals. Its unique structural features—combining aromatic substitution patterns with functional groups like sulfonamides and trifluoromethylation—make it a valuable asset for research programs aiming to develop innovative therapeutics or crop protection agents.

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